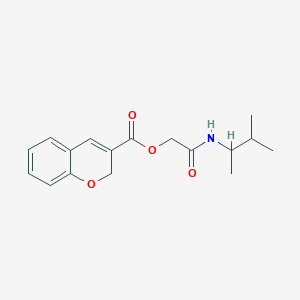
1-(4-Benzoylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylphenyl)guanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine group attached to a benzoylphenyl moiety. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(4-Benzoylphenyl)guanidine typically involves the reaction of 4-benzoylphenyl isocyanate with an amine source under controlled conditions. One common method is the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .
Industrial production methods for guanidines often involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions. For example, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
Chemical Reactions Analysis
1-(4-Benzoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Scientific Research Applications
1-(4-Benzoylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
1-(4-Benzoylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar basicity and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and tetrahydropyrimidines contain cyclic structures and are known for their unique properties as superbases and organocatalysts.
Guanidine-containing natural products: Natural products such as saxitoxins and tetrodotoxins contain guanidine groups and are known for their potent biological activities.
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(4-benzoylphenyl)guanidine |
InChI |
InChI=1S/C14H13N3O/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H,(H4,15,16,17) |
InChI Key |
DQULKEACJQUYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


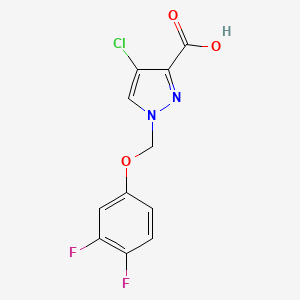
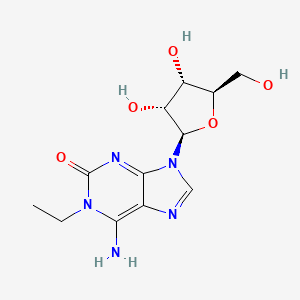
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)

![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)


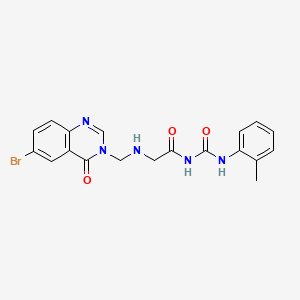
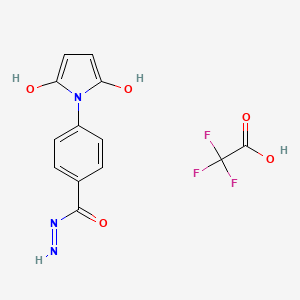
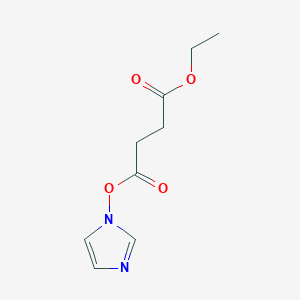
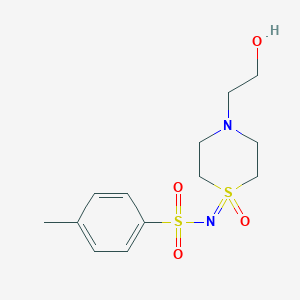
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

